Thiopental

Catalog No.
S545248
CAS No.
76-75-5
M.F
C11H18N2O2S
M. Wt
242.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiopental

CAS Number

76-75-5

Product Name

Thiopental

IUPAC Name

5-ethyl-5-pentan-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

InChI

InChI=1S/C11H18N2O2S/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)

InChI Key

IUJDSEJGGMCXSG-UHFFFAOYSA-N

SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC

Solubility

In water, 96 mg/L at 25 °C (est)
3.98e-02 g/L

Synonyms

Bomathal, Nesdonal, Penthiobarbital, Pentothal, Pentothal Sodico, Sodipental, Thiomebumal, Thionembutal, Thiopental, Thiopental Nycomed, Thiopental Sodium, Thiopentobarbital, Thiopentone, Tiobarbital Braun, Trapanal

Canonical SMILES

CCCC(C)C1(C(=O)NC(=S)NC1=O)CC

Isomeric SMILES

CCCC(C)C1(C(=O)NC(=NC1=O)S)CC

Description

The exact mass of the compound Thiopental is 242.1089 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 96 mg/l at 25 °c (est)3.98e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Thiobarbiturates. It belongs to the ontological category of barbiturates in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Historical Use in Neuroscience Research

Thiopental was once a prominent tool in neuroscience research, particularly for studies on brain function and consciousness. Its ability to induce a rapid and reversible state of unconsciousness allowed researchers to investigate how different brain regions contribute to various cognitive processes []. For example, studies using thiopental helped map areas responsible for memory formation and retrieval [].

However, ethical concerns regarding participant safety and the development of safer alternatives like propofol have largely replaced thiopental in this field [, ].

Potential Use in Studying Traumatic Brain Injury

Thiopental has shown some promise in protecting brain tissue following traumatic brain injury (TBI) []. Studies in animals suggest that thiopental may reduce inflammation and cell death after a head injury []. However, these findings haven't translated well to human trials, and further research is needed to determine its efficacy and safety in this context [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.9

Exact Mass

242.1089

LogP

2.85
2.85 (LogP)
log Kow = 2.85
2.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as the sole anesthetic agent for brief (15 minute) procedures, for induction of anesthesia prior to administration of other anesthetic agents, to supplement regional anesthesia, to provide hypnosis during balanced anesthesia with other agents for analgesia or muscle relaxation, for the control of convulsive states during or following inhalation anesthesia or local anesthesia, in neurosurgical patients with increased intracranial pressure, and for narcoanalysis and narcosynthesis in psychiatric disorders.

Therapeutic Uses

Anesthetics, Intravenous; Anticonvulsants; GABA Modulators; Hypnotics and Sedatives
Thiopental sodium is indicated /for/ the induction of general anaesthesia; anaesthesia of short duration; reduction of raised intracranial pressure if ventilation controlled and status epilepticus.
Thiopental sodium is used for induction of general anesthesia (prior to administration of other anesthetic agents), as the sole anesthetic agent for short surgical procedures (15 minutes or less); the drug may also be used as an adjunct to regional anesthesia (also called block anesthesia or conduction anesthesia). In addition, thiopental is used as the hypnotic component of balanced anesthesia. /Former/
IV thiopental sodium is used in the management of seizures occurring during or after administration of local or inhalation anesthetics and seizures attributed to unknown etiologies. /Former/
Thiopental may be used as a hypnotic agent for narcoanalysis (the drug historically misnomered as "truth serum') and narcosynthesis in psychiatric disorders. /Former/
Thiopental may be used in the management of increased intercranial pressure associated with neurosurgical procedures when adequate ventillation is maintained. /Former/
Extemporaneously prepared rectal suspensions, solutions or suppositories of thiopental sodium have been used in pediatric patients to provide sedation when administered prior to diagnostic procedures. /Former/
Vet: ... Ultra short-acting (thiamylal and thiopental) barbiturates are used mainly for induction of anesthesia and seizure control.

Pharmacology

Thiopental, a barbiturate, is used for the induction of anesthesia prior to the use of other general anesthetic agents and for induction of anesthesia for short surgical, diagnostic, or therapeutic procedures associated with minimal painful stimuli. Thiopental is an ultrashort-acting depressant of the central nervous system which induces hypnosis and anesthesia, but not analgesia. It produces hypnosis within 30 to 40 seconds of intravenous injection. Recovery after a small dose is rapid, with some somnolence and retrograde amnesia. Repeated intravenous doses lead to prolonged anesthesia because fatty tissues act as a reservoir; they accumulate Pentothal in concentrations 6 to 12 times greater than the plasma concentration, and then release the drug slowly to cause prolonged anesthesia
Thiopental Sodium is the sodium salt form of thiopental, an ultrashort-acting barbituric acid derivative, with anesthetic activity. Thiopental binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.

MeSH Pharmacological Classification

Hypnotics and Sedatives

ATC Code

N - Nervous system
N01 - Anesthetics
N01A - Anesthetics, general
N01AF - Barbiturates, plain
N01AF03 - Thiopental
N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CA - Barbiturates, plain
N05CA19 - Thiopental

Mechanism of Action

Thiopental binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/
Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/
Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/
Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/
Phenobarbital frequently produces paradoxical excitement and hyperactivity in children or exacerbates existing hyperactivity. Geriatric patients may react to usual doses of barbiturates with excitement, confusion, or depression, probably as a result of the drugs' depressant effects on inhibitory centers of the cerebral cortex. /Barbiturates General Statement/
Barbiturates have no analgesic action and may increase the reaction to painful stimuli at subanesthetic doses. All barbiturates exhibit anticonvulsant activity, but only phenobarbital, metharbital, and mephobarbital are effective anticonvulsants in subhypnotic doses. /Barbiturates General Statement/
In usual hypnotic doses, barbiturates depress respiration similar to that occurring in natural sleep. With larger doses, however, the drugs markedly decrease the rate, depth, and volume of respiration, probably through a direct action on medullary centers. Rapid iv administration of these drugs may produce respiratory depression and transient hypotension. /Barbiturates General Statement/
Reduction of tone and motility of the GI tract following sedative doses of the barbiturates is largely caused by their central depressant action rather than by any direct effects on the GI tract. In toxic doses, the drugs depress transmission of impulses in autonomic ganglia. Although barbiturates decrease oxygen consumption of all tissues, hypnotic doses have no measurable effect on the basal metabolic rate. /Barbiturates General Statement/
Barbiturates have no direct effects on renal function, although severe renal impairment may occur in acute barbiturate poisoning as a result of marked hypotension. Hepatic function is not adversely affected by barbiturates, but the drugs, particularly phenobarbital, induce hepatic microsomal enzymes and thus may alter the metabolism of other drugs. Deep barbiturate anesthesia may prolong labor by decreasing the force and frequency of uterine contractions, although hypnotic doses have no effect on uterine activity. /Barbiturates General Statement/
Subanesthetic concn of barbiturates also can reduce glutamate-induced depolarizations ... only the AMPA subtypes of glutamate receptors sensitive to kainate or quisqualate appear to be affected ... Recombinant AMPA receptors also are blocked by barbiturates. /Barbiturates/
Barbiturates selectively depress transmission in autonomic ganglia and reduce nicotinic excitation by choline esters ... At skeletal neuromuscular junction, the blocking effects of both tubocurarine and decamethonium are enhanced during barbiturate anesthesia. /Barbiturates/
The effects of intravenous (iv) anaesthetics on nicotinic acetylcholine receptor (nAChR)-induced transients in intracellular free Ca(2+) concentration ([Ca(2+)](i)) and membrane currents were investigated in neonatal rat intracardiac neurons. In fura-2-loaded neurons, nAChR activation evoked a transient increase in [Ca(2+)](I), which was inhibited reversibly and selectively by clinically relevant concentrations of thiopental. The half-maximal concentration for thiopental inhibition of nAChR-induced [Ca(2+)](i) transients was 28 microM, close to the estimated clinical EC(50) (clinically relevant (half-maximal) effective concentration) of thiopental. In fura-2-loaded neurons, voltage clamped at -60 mV to eliminate any contribution of voltage-gated Ca(2+) channels, thiopental (25 microM) simultaneously inhibited nAChR-induced increases in [Ca(2+)](i) and peak current amplitudes. Thiopental inhibited nAChR-induced peak current amplitudes in dialysed whole-cell recordings by approximately 40% at -120, -80 and -40 mV holding potential, indicating that the inhibition is voltage independent. The barbiturate, pentobarbital and the dissociative anaesthetic, ketamine, used at clinical EC(50) were also shown to inhibit nAChR-induced increases in [Ca(2+)](i) by approximately 40%. Thiopental (25 muM) did not inhibit caffeine-, muscarine- or ATP-evoked increases in [Ca(2+)](i), indicating that inhibition of Ca(2+) release from internal stores via either ryanodine receptor or inositol-1,4,5-trisphosphate receptor channels is unlikely. Depolarization-activated Ca(2+) channel currents were unaffected in the presence of thiopental (25 microM), pentobarbital (50 microM) and ketamine (10 microM). In conclusion, iv anaesthetics inhibit nAChR-induced currents and [Ca(2+)](i) transients in intracardiac neurons by binding to nAChRs and thereby may contribute to changes in heart rate and cardiac output under clinical conditions.
Thiopental is frequently used for the treatment of intracranial hypertension after severe head injury and is associated with immunosuppressive effects. The authors have recently reported that thiopental inhibits activation of nuclear factor (NF) kappaB, a transcription factor implicated in the expression of many inflammatory genes. Thus, it was the aim of the current study to examine the molecular mechanism of this inhibitory effect. The authors tested gamma-aminobutyric acid (GABA), the GABA(A) antagonist bicuculline, and the GABA(B) antagonist dichlorophenyl-methyl-amino-propyl-diethoxymethyl-phosphinic acid (CGP 52432) in combination with thiopental for their influence on the activation of NF-kappaB. In addition, they investigated the direct effect of thiopental on activated NF-kappaB DNA binding activity. These experiments were conducted in Jurkat T lymphocytes using electrophoretic mobility shift assays. The presence of the phosphorylated and dephosphorylated NF-kappaB inhibitor IkappaBalpha (Western blotting) and IkappaB kinase activity were studied in Jurkat T cells and human CD3+ T lymphocytes. In addition, the authors tested the effect of the structural barbiturate analog pairs thiopental-pentobarbital and thiamylal-secobarbital and of thiopental in combination with the thio-group containing chemical dithiothreitol on the activation of NF-kappaB. GABA did not inhibit NF-kappaB activation, and the GABA(A) and GABA(B) antagonists bicuculline and CGP did not diminish the thiopental-mediated inhibitory effect on NF-kappaB activation. Thiopental did not inhibit activated NF-kappaB directly in a cell-free system. The phosphorylation of IkappaBalpha was prevented after incubation with 1,000 ug/mL thiopental. The same concentration of thiopental also inhibited IkappaB kinase activity in tumor necrosis factor-stimulated Jurkat T cells and human CD3+ T lymphocytes (60% suppression, P < 0.05 vs. tumor necrosis factor alpha alone). Thiobarbiturates (4 x 10(-3) m) inhibited NF-kappaB activity, whereas equimolar concentrations of the structural oxyanalogs did not. Preincubation of thiopental with dithiothreitol diminished the inhibitory effect. Thiopental-mediated inhibition of NF-kappaB activation is due to the suppression of IkappaB kinase activity and depends at least in part on the thio-group of the barbiturate molecule.
Neutropenia has rarely been reported as an adverse effect of thiopental. /The authors/ witnessed probable thiopental-induced neutropenia in two patients with traumatic brain injuries who developed increased intracranial hypertension that was refractory to standard therapy. Based on a MEDLINE search of published case reports and literature, /investigators/ propose two mechanisms by which thiopental-related neutropenia might be explained. The first is inhibition of inflammatory mediator nuclear factor-kappa B (NF-kappa B), leading to granulocyte apoptosis. The second mechanism involves inhibition of calcineurin. Although the precise link between these two mechanisms has not been elucidated, calcineurin is known to regulate NF-kappa B activity. Development of neutropenia does not appear to be correlated with time but may correlate with plasma concentrations of thiopental. The optimum management of drug-induced neutropenia is unclear. The decision to discontinue thiopental in patients who develop neutropenia should be made by weighing the risks versus benefits. Broad-spectrum antibiotics may be required in the presence of fever. The role of hematopoietic growth factors such as granulocyte colony-stimulating factor is not yet defined. Given the adverse infectious consequences of neutropenia, it is essential to closely monitor neutrophil counts in patients receiving thiopental.
The action of thiopental and pentobarbital on the giant nerve fiber of the squid Doryteuthis plei under membrane potential control conditions was investigated. The effect of pentobarbital was found to be similar to that reported by other investigators, however, the replacement of the oxygen in C2 by a sulfur atom bestows excitatory properties on the molecule. Thiopental depolarizes the nerve fibers and produces spontaneous repetitive discharges. With concentrations (0.2 mM) of thiopental, the amplitude of the action potential, spontaneous or otherwise, does not change much, but its falling phase is drastically prolonged. Under voltage clamp conditions it is possible to show that either at rest or during activity the thiobarbiturate exhibits a high affinity for the potassium channels. The apparent dissociation constant of perntobarbital on sodium and potassium conductances are respectively 1.89 and 0.63 mM, whereas those of thiopental are 0.52 mM and 32.6 mM and 32.6 muM. The results also indicate that both barbiturates act as competitive synergists to suppress the increase in sodium and the potassium conductance which occurs during activity.
/Investigators/ studied whether thiopental affects endothelial nitric oxide dependent vasodilator responses and nitrite production (an indicator of nitric oxide production) elicited by acetylcholine, histamine, and A23187 in rat aorta (artery in which nitric oxide is the main endothelial relaxant factor). In addition, /the authors/ evaluated the barbiturate effect on nitric oxide synthase (NOS) activity in both rat aorta and kidney homogenates. Thiopental (10-100 microg/mL) reversibly inhibited the endothelium-dependent relaxation elicited by acetylcholine, histamine, and A23187. On the contrary, this anesthetic did not modify the endothelium-independent but cGMP-dependent relaxation elicited by sodium nitroprusside (1 nM - 1 microM) and nitroglycerin (1 nM - 1 microM), thus excluding an effect of thiopental on guanylate cyclase of vascular smooth muscle. Thiopental (100 ug/mL) inhibited both basal (87.8+/-14.3%) and acetylcholine- or A23187-stimulated (78.6+/-3.9 and 39.7+/-5.6%, respectively) production of nitrites in aortic rings. In addition the barbiturate inhibited (100 ug/mL) the NOS (45+/-4 and 42.8+/-9%) in aortic and kidney homogenates, respectively (measured as 14C-labeled citrulline production). In conclusion, thiopental inhibition of endothelium-dependent relaxation and nitrite production in aortic rings strongly suggests an inhibitory effect on NOS. Thiopental inhibition of the NOS provides further support to this contention.

Vapor Pressure

2.2X10-10 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

76-75-5
71-73-8

Associated Chemicals

Thiopental sodium; 71-73-8

Drug Warnings

Barbiturates have been shown to cause an incr incidence of fetal abnormalities. Risk-benefit must be carefully considered when the medication is required in life-threatening situations or in serious diseases for which other medications cannot be used or are ineffective. /Barbiturates/
Use of barbiturates throughout the last trimester of pregnancy may cause physical dependence with resulting withdrawal symptoms in the neonate. In infants suffering from long-term exposure in utero, the acute withdrawal syndrome of seizures and hyperirritability has been reported to occur from birth to a delayed onset of up to 14 days. /Barbiturates/
Use of barbiturates during labor may cause respiratory depression in the neonate, esp the premature neonate, because of immature hepatic function. /Barbiturates/
The risk of barbiturate-induced hypothermia may be increased in elderly patients, especially with high doses or in acute overdoses of barbiturates. In addition, elderly patients are more likely to have age-related hepatic or renal function impairment, which may require a reduction of dosage in patients receiving a barbiturate. /Barbiturates/
For more Drug Warnings (Complete) data for Thiopental (23 total), please visit the HSDB record page.

Biological Half Life

3-8 hours
Following small iv doses of thiopental, the drug appears to decline in a monoexponential (first order) fashion, with an elimination half-life of about 3-22 hours. Following a rapid iv ('bolus") injection, pharmacokinetics of thiopental can be described by a triexponential equation; the drug appears to undergo a rapid and slow distribution phase followed by a terminal elimination phase. In the rapid distribution phase, thiopental equilibrates rapidly in highly perfused organs (CNS, viscera), while in the slow distribution phase the drug equilibrates between highly perfused organs and the adipose tissue. In adults, the mean plasma half-lives in the initial distribution phase and slow distribution phase are about 1.7-13.2 and 39.5-161.4 minutes, respectively.
... At high therapeutic concentrations, pharmacokinetics of thiopental can be characterized by Michaelis-Menten kinetics, with a first-order elimination half-life of 9.72-49.4 hours.
In pediatric patients (5 months to 13 years of age), the elimination half-life of thiopental was about one-half the elimination half-life in adults (about six hours); however the elimination half-life in neonates was increased two-fold compared with their mothers (about 15 hours).

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

It is prepared by condensation of thiourea with a disubstituted malonic ester. /Thiopental sodium/

General Manufacturing Information

A rapidly acting barbituate administered intravenously for general anesthesia and hypnosis. Commonly known as "truth serum". /Thiopental sodium/

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Therapeutic effects of acetaminophen may be decreased when the medication is used concurrently in patients receiving chronic barbiturate therapy because of increased metabolism resulting from induction of hepatic microsomal enzymes; risk of hepatotoxicity with single toxic doses or prolonged use of high doses of acetaminophen may be increased in alcoholics or in patients regularly using hepatic enzyme inducers such as barbiturates. /Barbiturates/
Concurrent use with barbiturates may result in increased metabolism, leading to decreased serum concentrations and reduced elimination half-lives of carbamazepine or succinimide anticonvulsants because of induction of hepatic microsomal enzyme activity. Monitoring of serum concentrations as a guide to dosage is recommended, especially when carbamazepine or a succinimide anticonvulsant is added to or withdrawn from an existing regimen. /Barbiturates/
Concurrent use with barbiturates, especially phenobarbital, may induce microsomal metabolism to increase formation of alkylating metabolites of cyclophosphamide, thereby reducing the half-life and increasing the leukopenic activity of cyclophosphamide. /Barbiturates/
Concurrent use with barbiturates, especially phenobarbital, may reduce serum disopyramide to ineffective concentrations; therefore, monitoring of its serum concentrations is necessary during concurrent therapy. /Barbiturates/
For more Interactions (Complete) data for Thiopental (39 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
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2: Harsono AAH, Achmadi A, Aldika Akbar MI, Joewono HT. Recurrent Seizures in 2 Patients with Magnesium Sulfate-Treated Eclampsia at a Secondary Hospital. Am J Case Rep. 2018 Sep 25;19:1129-1134. doi: 10.12659/AJCR.911004. PubMed PMID: 30250014.
3: Zippel N, Loot AE, Stingl H, Randriamboavonjy V, Fleming I, Fisslthaler B. Endothelial AMP-Activated Kinase α1 Phosphorylates eNOS on Thr495 and Decreases Endothelial NO Formation. Int J Mol Sci. 2018 Sep 13;19(9). pii: E2753. doi: 10.3390/ijms19092753. PubMed PMID: 30217073.
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5: Perier F, Chateauneuf AL, Jacq G, Holleville M, Schnell D, Merceron S, Cavelot S, Richard O, Legriel S; ICTAL Study Group. Comparison of etomidate and sodium thiopental for induction during rapid sequence intubation in convulsive status epilepticus: A retrospective single-center study. Seizure. 2018 Oct;61:170-176. doi: 10.1016/j.seizure.2018.08.022. Epub 2018 Aug 28. PubMed PMID: 30176574.
6: Tuncalı B, Pekcan YÖ, Ayhan A, Erol V, Yılmaz TH, Kayhan Z. Retrospective Evaluation of Patients who Underwent Laparoscopic Bariatric Surgery. Turk J Anaesthesiol Reanim. 2018 Aug;46(4):297-304. doi: 10.5152/TJAR.2018.72687. Epub 2018 Aug 1. PubMed PMID: 30140537; PubMed Central PMCID: PMC6101715.
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8: Akbari H, Nasiri E, Nikkhah A, Ardehali SH. Analgesic Effects of Ketamine, Magnesium Sulfate, and Sodium-Thiopental on Propofol Injection Pain: A Single-Blind Randomized Clinical Trial. Tanaffos. 2018 Jan;17(1):22-28. PubMed PMID: 30116275; PubMed Central PMCID: PMC6087530.
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10: Besnier E, Clavier T, Tonon MC, Pelletier G, Dureuil B, Castel H, Compère V. Anesthetic drugs modulate feeding behavior and hypothalamic expression of the POMC polypeptide precursor and the NPY neuropeptide. BMC Anesthesiol. 2018 Jul 27;18(1):96. doi: 10.1186/s12871-018-0557-x. PubMed PMID: 30053804; PubMed Central PMCID: PMC6064126.
11: Ambros B, Gaunt MC, Duke-Novakovski T, Taylor SM. Effects of alfaxalone, thiopental, or propofol and diazepam on laryngeal motion in healthy dogs. Can Vet J. 2018 Jul;59(7):791-795. PubMed PMID: 30026629; PubMed Central PMCID: PMC6005073.
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13: Eichelsbacher C, Ilper H, Noppens R, Hinkelbein J, Loop T. [Rapid sequence induction and intubation in patients with risk of aspiration : Recommendations for action for practical management of anesthesia]. Anaesthesist. 2018 Aug;67(8):568-583. doi: 10.1007/s00101-018-0460-3. Epub 2018 Jun 29. German. PubMed PMID: 29959498.
14: Baekgaard JS, Eskesen TG, Sillesen M, Rasmussen LS, Steinmetz J. Ketamine as a Rapid Sequence Induction Agent in the Trauma Population: A Systematic Review. Anesth Analg. 2018 Jun 25. doi: 10.1213/ANE.0000000000003568. [Epub ahead of print] PubMed PMID: 29944524.
15: Matsui A, Morimoto M, Suzuki H, Laurent T, Fujimoto Y, Inagaki Y. Recent Trends in the Practice of Procedural Sedation Under Local Anesthesia for Catheter Ablation, Gastrointestinal Endoscopy, and Endoscopic Surgery in Japan: A Retrospective Database Study in Clinical Practice from 2012 to 2015. Drugs Real World Outcomes. 2018 Jun 18. doi: 10.1007/s40801-018-0136-y. [Epub ahead of print] PubMed PMID: 29916196; PubMed Central PMCID: PMC6119170.
16: Paul NW, Caplan A, Shapiro ME, Els C, Allison KC, Li H. Determination of Death in Execution by Lethal Injection in China. Camb Q Healthc Ethics. 2018 Jul;27(3):459-466. doi: 10.1017/S0963180117000846. PubMed PMID: 29845916.
17: Nguema Ongone T, Achour R, El Ghoul M, El Ouasif L, Taghzouti K, El Jemli M, Cherrah Y, Alaoui K, Zellou A. Synthesis and Pharmacological Valorization of Derivatives of 4-Phenyl-1,5-Benzodiazepin-2-One. Adv Pharmacol Sci. 2018 Apr 1;2018:6042602. doi: 10.1155/2018/6042602. eCollection 2018. PubMed PMID: 29808085; PubMed Central PMCID: PMC5902104.
18: Cobb K, Nanda M. Ketamine and electroconvulsive therapy: so happy together? Curr Opin Anaesthesiol. 2018 Aug;31(4):459-462. doi: 10.1097/ACO.0000000000000607. PubMed PMID: 29794567.
19: Serrao J, Goodchild C. Alfaxalone and comments on: Thiopental to desflurane-an anaesthetic journey. Where are we going next? [Br J Anaesth 2017;119:i44-52]. Br J Anaesth. 2018 Jun;120(6):1440-1441. doi: 10.1016/j.bja.2018.03.006. Epub 2018 Apr 21. PubMed PMID: 29793616.
20: Ahiskalioglu EO, Aydin P, Ahiskalioglu A, Suleyman B, Kuyrukluyildiz U, Kurt N, Altuner D, Coskun R, Suleyman H. The effects of ketamine and thiopental used alone or in combination on the brain, heart, and bronchial tissues of rats. Arch Med Sci. 2018 Apr;14(3):645-654. doi: 10.5114/aoms.2016.59508. Epub 2016 Jun 6. PubMed PMID: 29765454; PubMed Central PMCID: PMC5949904.

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